Thyroid Peroxidase Inhibition: 5-Allyl-6-methyl-2-thiouracil Exhibits ~600-Fold Lower Potency Than Propylthiouracil, Enabling Distinct Experimental Windows
5-Allyl-6-methyl-2-thiouracil inhibits human thyroid peroxidase with an IC₅₀ of 50 μM (50,000 nM), measured using 3-iodotyrosine as substrate with 10-minute incubation [1]. In contrast, propylthiouracil (PTU) demonstrates an IC₅₀ of 0.081 μM (81 nM) against rat thyroid microsomal TPO . This represents an approximately 617-fold difference in inhibitory potency between the two compounds.
| Evidence Dimension | Thyroid peroxidase (TPO) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 μM (50,000 nM) |
| Comparator Or Baseline | Propylthiouracil (PTU): IC₅₀ = 0.081 μM (81 nM) in rat thyroid microsomes |
| Quantified Difference | ~617-fold lower potency for 5-allyl-6-methyl-2-thiouracil |
| Conditions | Target compound: human TPO, 3-iodotyrosine substrate, 10 min incubation; PTU: rat thyroid microsomes |
Why This Matters
The moderate TPO inhibitory potency of 5-allyl-6-methyl-2-thiouracil makes it suitable for experiments requiring sub-maximal enzyme inhibition or for structure-activity relationship (SAR) studies exploring potency-modulating substituent effects, whereas PTU's high potency is unsuitable for such applications.
- [1] BindingDB. BDBM50554045 (CHEMBL4800005): Inhibition of thyroid peroxidase (human) by 5-allyl-6-methyl-2-thiouracil. IC₅₀: 5.00E+4 nM. View Source
